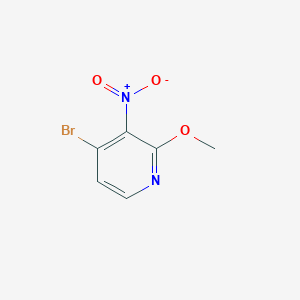
4-Bromo-2-methoxy-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methoxy-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-3-nitropyridine can be achieved through a multi-step process. One common method involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The process typically involves the following steps:
Starting Material Preparation: 2-Chloro-4-methyl-3-nitropyridine is reacted with sodium methoxide in methanol to produce 2-methoxy-4-methyl-3-nitropyridine.
Bromination: The 2-methoxy-4-methyl-3-nitropyridine is then brominated using bromine in the presence of sodium acetate in acetic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-methoxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include 4-amino-2-methoxy-3-nitropyridine or 4-thio-2-methoxy-3-nitropyridine.
Reduction: The major product is 4-bromo-2-methoxy-3-aminopyridine.
Oxidation: The major product is 4-bromo-2-methoxy-3-pyridinecarboxaldehyde.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methoxy-3-nitropyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methoxy-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can be involved in halogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-methoxy-4-methyl-3-nitropyridine
- 2-Bromo-3-nitropyridine
- 4-Methoxy-3-nitropyridine
Uniqueness
4-Bromo-2-methoxy-3-nitropyridine is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its methoxy group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H5BrN2O3 |
|---|---|
Molekulargewicht |
233.02 g/mol |
IUPAC-Name |
4-bromo-2-methoxy-3-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6-5(9(10)11)4(7)2-3-8-6/h2-3H,1H3 |
InChI-Schlüssel |
QSIUGVJKPLFZSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


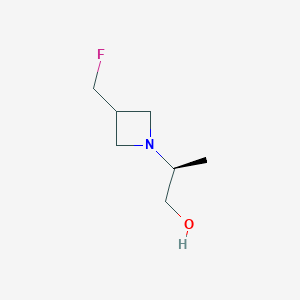
![(7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride](/img/structure/B12950340.png)
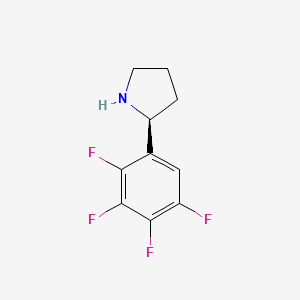
![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)
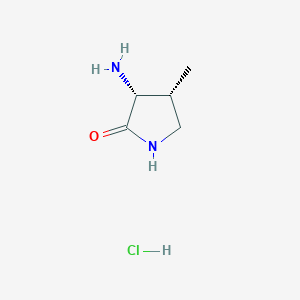
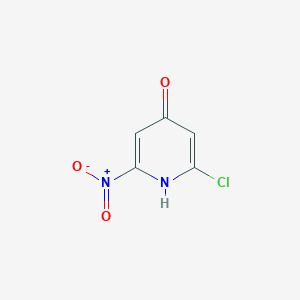
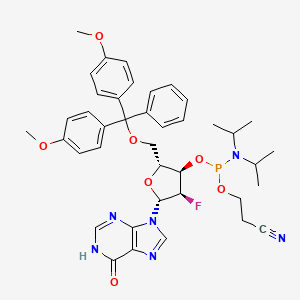
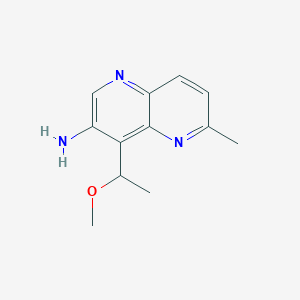
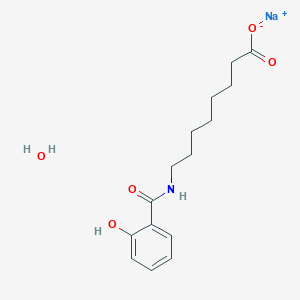
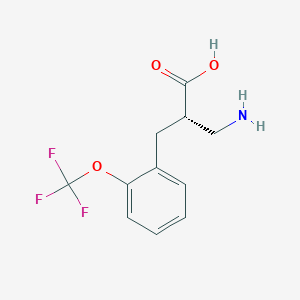
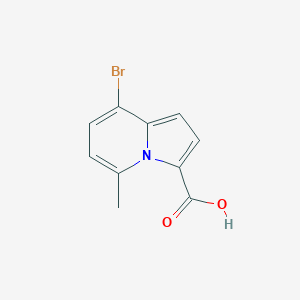
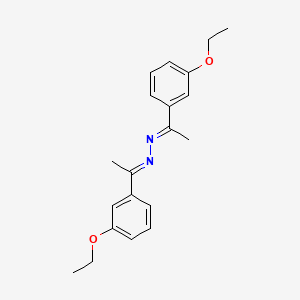
![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)
![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)
